molecular formula C18H26N2O5S B5219743 3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE

Cat. No.: B5219743
M. Wt: 382.5 g/mol
InChI Key: CRSMYKANPXQRKS-UHFFFAOYSA-N
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Description

3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a thieno[2,3-c]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring

Preparation Methods

The synthesis of 3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE typically involves multi-step synthetic routes. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid. The resulting dihydropyridine intermediate can then be further functionalized through various chemical reactions to introduce the desired substituents .

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins and thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

When compared to other similar compounds, 3,6-DIETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3,6-DICARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound shares the pyridine core but lacks the thieno ring and the amido substituent, resulting in different chemical properties and reactivity.

    6,6’-Dimethyl-2,2’-bipyridine: This compound features a bipyridine structure with methyl substituents, which can form complexes with metal ions and has applications in coordination chemistry.

Properties

IUPAC Name

diethyl 2-(2,2-dimethylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-6-24-15(21)13-11-8-9-20(17(23)25-7-2)10-12(11)26-14(13)19-16(22)18(3,4)5/h6-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSMYKANPXQRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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